molecular formula C7H5ClFNO2 B3076141 2-Amino-4-chloro-3-fluorobenzoic acid CAS No. 1039878-71-1

2-Amino-4-chloro-3-fluorobenzoic acid

Cat. No.: B3076141
CAS No.: 1039878-71-1
M. Wt: 189.57 g/mol
InChI Key: AHROQQNUCNZNTI-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-3-fluorobenzoic acid is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with m-chloroaniline as the raw material. The process includes amino protection using 2-(trimethylsilyl)ethoxymethyl chloride, followed by formylation through a Vilsmeier-Haack reaction. The intermediate is then oxidized to obtain the carboxylic acid, and a subsequent hydrogenation reduction of the nitro group is performed. Finally, a fluorination reaction yields this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of efficient catalysts are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce quinones .

Scientific Research Applications

2-Amino-4-chloro-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-fluorobenzoic acid
  • 2-Amino-4-chlorobenzoic acid
  • 4-Amino-2-chlorobenzoic acid
  • 2-Amino-5-fluorobenzoic acid

Uniqueness

2-Amino-4-chloro-3-fluorobenzoic acid is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which impart distinct chemical properties. The combination of these substituents can enhance the compound’s reactivity and biological activity compared to similar compounds .

Biological Activity

2-Amino-4-chloro-3-fluorobenzoic acid (CAS Number: 1124214-25-0) is an organic compound belonging to the class of substituted benzoic acids. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug development. The presence of amino, chloro, and fluoro groups in its structure contributes to its unique reactivity and interaction with biological targets.

The molecular formula of this compound is C7H5ClFNO2C_7H_5ClFNO_2. Its structural features include:

  • Amino group (-NH2) : Contributes to hydrogen bonding and reactivity.
  • Chloro group (-Cl) : Enhances lipophilicity and may influence the compound's interaction with enzymes.
  • Fluoro group (-F) : Often increases metabolic stability and alters the pharmacokinetic profile.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various biomolecules.

The mechanism of action involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in metabolic pathways. For instance, it interacts with enzymes involved in amino acid biosynthesis, potentially affecting bacterial growth and survival.
  • Cell Proliferation : Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, suggesting potential anti-cancer properties.

Case Studies and Research Findings

  • Antimicrobial Activity : A study reported that derivatives of benzoic acid, including this compound, displayed significant antibacterial activity against Mycobacterium tuberculosis (Mtb). The compound was found to synergize with host immune responses, leading to a notable reduction in bacterial load in infected mice .
  • Cancer Research : In vitro studies showed that this compound exhibited cytotoxic effects on various cancer cell lines. For example, it demonstrated an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil .
  • Pharmacokinetics : The pharmacokinetic profile of the compound was evaluated, revealing an oral bioavailability of approximately 31.8% after administration in animal models. This suggests that the compound has a favorable absorption profile for potential therapeutic applications .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

CompoundStructure FeaturesIC50 (µM)Biological Activity
This compoundAmino, Chloro, Fluoro groups0.126Inhibits cancer cell proliferation
4-Amino-3-fluorobenzoic acidLacks Chloro>10Weaker anticancer activity
4-Amino-2-chlorobenzoic acidLacks Fluoro>15Moderate antibacterial properties

Properties

IUPAC Name

2-amino-4-chloro-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHROQQNUCNZNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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